Carumonam (disodium)

Antimicrobial susceptibility testing Enterobacteriaceae Monobactam comparative activity

Aztreonam fails against K. oxytoca due to K1 β-lactamase hydrolysis. Carumonam solves this with 250× lower MIC₉₀ (0.2 vs. 50 µg/mL). - 5× greater stability against K1/K-1 β-lactamase - Lower protein binding (21-36%) vs. aztreonam (55-85%) for accurate PK/PD modeling - Superior activity vs. gentamicin-resistant P. aeruginosa (MIC₉₀ 8 µg/mL) - High renal excretion (63-76%) suits UTI models ≥98% purity, documented stability. For lab research use only.

Molecular Formula C12H12N6Na2O10S2
Molecular Weight 510.4 g/mol
Cat. No. B12398112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarumonam (disodium)
Molecular FormulaC12H12N6Na2O10S2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]
InChIInChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1
InChIKeyBGGXRVPCJUKHTQ-AHCAJXDVSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carumonam (Disodium): Gram-Negative Monobactam Overview


Carumonam (disodium), also designated AMA-1080 or Ro 17-2301, is a synthetic N-sulfonated monocyclic β-lactam (monobactam) antibiotic with a targeted spectrum of activity directed primarily against aerobic Gram-negative bacteria [1]. It possesses a beta-carbamyloxymethyl group at position 4 of the azetidinone ring, a structural feature distinct from the sulfonic acid group in aztreonam, which contributes to its differential stability against certain bacterial β-lactamases [2][3]. Carumonam's mechanism of action involves inhibition of bacterial cell wall synthesis via high-affinity binding to penicillin-binding protein 3 (PBP-3) of susceptible Gram-negative organisms, with negligible affinity for PBPs of Gram-positive bacteria and anaerobes [4].

Workflow Monobactam comparator susceptibility studies
Assay context β‑Lactamase stability profiling
Screening Gram‑negative isolate susceptibility testing

Carumonam (Disodium) In-Class Substitution Variability


Although carumonam and aztreonam share a monobactam core and a similar overall spectrum against Enterobacteriaceae and Pseudomonas aeruginosa, substitution between these in-class agents introduces significant variability in experimental outcomes due to demonstrable, quantifiable differences in antibacterial potency against specific pathogens and stability toward certain clinically relevant β-lactamases [1]. Notably, carumonam exhibits markedly superior activity against Klebsiella oxytoca, where the MIC₉₀ is 250-fold lower than that of aztreonam (0.2 µg/ml vs. 50 µg/ml), a difference directly attributable to carumonam's enhanced stability against the K1/K-1 β-lactamase of this species [2][3]. Furthermore, carumonam demonstrates divergent pharmacokinetic behavior, including lower serum protein binding and altered tissue distribution profiles that impact both in vivo experimental design and data interpretation [4]. These non-interchangeable properties mandate compound-specific selection criteria, as detailed in the quantitative evidence below.

K. oxytoca β‑lactamase stability profile differs markedly from aztreonam; susceptibility endpoints may not transfer directly between agents.
Serum protein binding is substantially lower for carumonam, which may shift free drug concentrations and in vitro–in vivo activity correlations.
Tissue distribution patterns diverge (kidney vs. liver preference); results from one monobactam may not predict the other in organ‑targeted experimental models.

Carumonam (Disodium) Quantitative Comparative Evidence


K. oxytoca Potency Advantage Over Aztreonam

Carumonam demonstrates markedly superior in vitro activity against Klebsiella oxytoca compared to aztreonam. In a direct head-to-head study, the minimum inhibitory concentration required to inhibit 90% of clinical isolates (MIC₉₀) for carumonam was 0.2 µg/ml, whereas the MIC₉₀ for aztreonam was 50 µg/ml [1]. This represents a 250-fold difference in potency in favor of carumonam. The superiority of carumonam was further observed against K. pneumoniae and Enterobacter cloacae, where carumonam exhibited the lowest MICs among all antibiotics tested, including aztreonam and reference cephalosporins [1][2].

K. oxytoca MIC₉₀
Head‑to‑head
0.2 µg/ml vs. aztreonam 50 µg/ml 250‑fold lower
Supports antimicrobial screening context; K. oxytoca susceptibility endpoint interpretation.
Agar dilution; 1,156 clinical Enterobacteriaceae isolates.
Antimicrobial susceptibility testing Enterobacteriaceae Monobactam comparative activity

K. oxytoca β-Lactamase Stability Advantage

The superior activity of carumonam against K. oxytoca is mechanistically linked to its enhanced stability toward the K1 (also designated K-1) chromosomal β-lactamase produced by this species. In direct comparative enzymatic assays, carumonam was more stable than aztreonam to hydrolysis by this enzyme [1]. Specifically, aztreonam was hydrolyzed by the K. oxytoca enzymes at rates greater than or equal to fivefold higher than carumonam [2]. This differential stability was further corroborated by Japanese-language studies demonstrating that carumonam exhibited 16- to 512-fold greater activity than aztreonam against β-lactamase-high-activity strains of K. oxytoca [3]. Carumonam was also resistant to hydrolysis by 12 plasmid-mediated and 7 chromosomal β-lactamases in a comprehensive panel [1].

K1 β‑Lactamase Stability
Head‑to‑head
Carumonam Baseline hydrolysis
≥5× slower
Aztreonam Higher hydrolysis rate
Supports β‑lactamase stability assay context; differential hydrolysis by K1/K‑1 enzymes.
Spectrophotometric assay with purified chromosomal β‑lactamases.
β-Lactamase stability Resistance mechanisms Monobactam hydrolysis

Lower Serum Protein Binding vs. Aztreonam

Carumonam exhibits significantly lower serum protein binding compared to aztreonam across multiple preclinical species, a pharmacokinetic parameter that directly influences free drug concentrations and tissue distribution. At a concentration of 20 µg/ml, the extent of protein binding for carumonam ranged from 21% (in rabbits) to 36% (in rats), whereas aztreonam binding ranged from 55% (in rabbits) to 85% (in rats) [1]. In dogs, which exhibit unusually low serum binding for both compounds, values were 11% for carumonam and 20% for aztreonam [1]. This lower protein binding for carumonam implies a higher fraction of unbound, pharmacologically active drug available for distribution and antimicrobial activity.

Serum Protein Binding
Head‑to‑head
Carumonam: 21% (rabbit), 36% (rat), 11% (dog) Aztreonam: 55% (rabbit), 85% (rat), 20% (dog) 34–49 percentage points lower
Lower protein binding may result in higher free drug concentrations; supports PK/PD model exposure interpretation.
In vitro assay at 20 µg/ml; multiple preclinical species.
Pharmacokinetics Protein binding In vivo modeling

Activity in Gentamicin-Resistant P. aeruginosa

Against gentamicin-resistant strains of Pseudomonas aeruginosa, carumonam was identified as the most active β-lactam antibiotic among those tested. The MIC₉₀ of carumonam for gentamicin-resistant P. aeruginosa strains was 8 µg/ml, a value superior to those of comparator β-lactams including aztreonam, cefoperazone, and ceftazidime [1]. In a separate study, carumonam was found to be slightly more active than aztreonam against gentamicin-resistant bacilli, with reported MIC₉₀ values of ≤64 µg/ml for carumonam versus ≥256 µg/ml for aztreonam [2].

Gentamicin‑R P. aeruginosa
Head‑to‑head
Carumonam MIC₉₀ 8 µg/ml
Most active β‑lactam tested
Supports screening in MDR P. aeruginosa; carumonam ranked top among tested β‑lactams against gentamicin‑resistant strains.
455 isolates; values for aztreonam, ceftazidime, cefoperazone reported inferior.
Pseudomonas aeruginosa Antibiotic resistance Aminoglycoside resistance

Tissue Distribution: Kidney vs. Liver

Carumonam and aztreonam exhibit distinct tissue distribution patterns that may influence compound selection for specific organ-targeted studies. In rats administered a subcutaneous dose of 20 mg/kg, the concentration of carumonam in the kidney was consistently higher than that of aztreonam, whereas the concentration of aztreonam in the liver was higher than that of carumonam [1]. Both compounds achieved similar distribution in lung and spleen tissues [1]. Additionally, carumonam was eliminated faster than aztreonam in rats, with the differential tissue levels contributing to this pharmacokinetic divergence [1].

Tissue Distribution (Rat)
Head‑to‑head
Carumonam Kidney > liver
Organ preference reversed
Aztreonam Liver > kidney
Tissue distribution pattern may influence model selection for organ‑specific pharmacokinetic studies.
20 mg/kg SC in rats; lung and spleen levels similar.
Tissue distribution Pharmacokinetics Preclinical models

Human Pharmacokinetics: Half-Life and Excretion

In a Phase I clinical study involving 27 healthy male adult volunteers, carumonam demonstrated predictable and reproducible human pharmacokinetics. Following intravenous administration, the elimination half-life of carumonam ranged from 1.4 to 1.6 hours [1]. After intramuscular administration, the peak serum concentration occurred at 0.7 hours post-dose, and the drug was eliminated with a half-life of 2.0 hours [1]. Urinary recovery of unchanged carumonam over 24 hours ranged from 63% to 76% of the administered dose, with the majority excreted within the first 7.5 hours [1]. No active metabolites were detected in urine; only a small amount of an open β-lactam ring metabolite lacking antibiotic activity was observed [1]. Importantly, the half-life remained stable (1.5 hours at first dose, 1.4 hours at final dose) during multiple-dose administration (11 intravenous doses of 2,000 mg over 6 days), indicating no accumulation or induction effects [1].

Human Elimination t½
Reported
IV: 1.4–1.6 h IM: 2.0 h No accumulation after multiple dosing
Supports human PK model exposure interpretation; consistent half‑life across dosing durations.
Phase I study; 27 healthy volunteers; 63–76% urinary recovery.
Human pharmacokinetics Phase I clinical trial Drug elimination

Carumonam (Disodium) Research Applications


β-Lactamase Resistance in K. oxytoca

Carumonam is the preferred monobactam for studies involving K. oxytoca due to its 250-fold superior potency (MIC₉₀ 0.2 µg/ml vs. 50 µg/ml for aztreonam) and ≥5-fold greater stability toward the K1/K-1 β-lactamase [1][2]. Researchers examining resistance mechanisms, β-lactamase inhibition strategies, or novel combination therapies should prioritize carumonam to avoid the confounding variable of aztreonam's susceptibility to K. oxytoca β-lactamase hydrolysis.

Low Protein Binding for PK/PD Modeling

For in vivo efficacy studies and PK/PD modeling where high free (unbound) drug concentrations are desired, carumonam offers a distinct advantage over aztreonam due to its substantially lower serum protein binding (21-36% vs. 55-85% across species) [1]. This lower protein binding simplifies the correlation between in vitro MIC data and in vivo outcomes, as a larger fraction of the administered dose remains pharmacologically active and available for tissue distribution.

Renal and Urinary Tract Infection Models

Carumonam's preferential accumulation in renal tissue, combined with its high urinary excretion (63-76% unchanged drug recovered within 24 hours in humans), makes it particularly suitable for experimental models of complicated urinary tract infections and studies of renal drug disposition [1][2]. Researchers should select carumonam over aztreonam when kidney-specific pharmacokinetic or pharmacodynamic endpoints are of primary interest, as aztreonam exhibits higher liver distribution and greater biliary excretion [1].

Multidrug-Resistant P. aeruginosa Research

In research programs focused on antimicrobial resistance in P. aeruginosa, particularly gentamicin-resistant strains, carumonam should be the β-lactam comparator of choice. Carumonam was identified as the most active β-lactam against gentamicin-resistant P. aeruginosa (MIC₉₀ 8 µg/ml), outperforming aztreonam, ceftazidime, and cefoperazone in direct comparative testing [1]. This activity profile positions carumonam as a critical tool for studying cross-resistance mechanisms between aminoglycosides and β-lactams in Pseudomonas species.

Application
Selection Property
Validation Focus
K. oxytoca β‑lactamase resistance studies
Monobactam β‑lactamase stability profile
K. oxytoca‑specific susceptibility endpoints
PK/PD free‑drug exposure modeling
Serum protein binding context
Free drug concentration vs. MIC correlation
Renal tissue distribution & urinary tract models
Tissue distribution endpoint context
Kidney‑to‑liver exposure ratio assessment
Multidrug‑resistant P. aeruginosa screening
Gentamicin‑resistant strain screening context
Cross‑resistance mechanism studies

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22 linked technical documents
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